molecular formula C9H8N2O B2765319 1-(Imidazo[1,2-a]pyridin-7-yl)ethanone CAS No. 1036991-50-0

1-(Imidazo[1,2-a]pyridin-7-yl)ethanone

Cat. No.: B2765319
CAS No.: 1036991-50-0
M. Wt: 160.176
InChI Key: NUOQSUYSPVAFNO-UHFFFAOYSA-N
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Description

1-(Imidazo[1,2-a]pyridin-7-yl)ethanone is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and applications in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is a fused bicyclic structure that combines an imidazole ring with a pyridine ring, making it a valuable framework for drug development and other scientific research .

Preparation Methods

The synthesis of 1-(Imidazo[1,2-a]pyridin-7-yl)ethanone can be achieved through various synthetic routes. Common methods include:

Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity while minimizing costs and environmental impact.

Mechanism of Action

The mechanism of action of 1-(Imidazo[1,2-a]pyridin-7-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, receptor agonist or antagonist, or modulator of various biological pathways . The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(Imidazo[1,2-a]pyridin-7-yl)ethanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for various scientific applications.

Properties

IUPAC Name

1-imidazo[1,2-a]pyridin-7-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-7(12)8-2-4-11-5-3-10-9(11)6-8/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUOQSUYSPVAFNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=NC=CN2C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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